3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Overview
Description
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system
Mechanism of Action
Target of Action
Benzofuro[3,2-D]pyrimidin-4(3H)-one is primarily used as an electron-transport-type host in the field of organic light-emitting diodes (OLEDs) . It’s designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Mode of Action
This compound interacts with its targets by facilitating the control of carrier balance and widening the exciton recombination zone . This enables superior device performances in phosphorescent OLEDs .
Biochemical Pathways
The compound is involved in the electroluminescence pathway of organic materials . It contributes to the high efficiency of phosphors, which can achieve nearly 100% internal quantum efficiency .
Result of Action
As a result of its action, the mixed host of Benzofuro[3,2-D]pyrimidin-4(3H)-one showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .
Action Environment
The action, efficacy, and stability of Benzofuro[3,2-D]pyrimidin-4(3H)-one are influenced by various environmental factors. For instance, the host material must have higher triplet energy than phosphorescent emitters to prevent back energy transfer . Also, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) should be matched well with the energy levels of the carrier transport layers and phosphorescent emitters .
Biochemical Analysis
Biochemical Properties
Benzofuro[3,2-D]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, particularly those involved in signal transduction pathways. For instance, it interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
Cellular Effects
The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the EGFR signaling pathway, leading to reduced cell proliferation and increased cell death . Additionally, it affects the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, Benzofuro[3,2-D]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, such as Akt and ERK, which are critical for cell survival and proliferation. Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under physiological conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The extent of these effects may vary depending on the duration of exposure and the specific cell type.
Dosage Effects in Animal Models
The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Benzofuro[3,2-D]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADPH is also critical for its metabolic processing.
Transport and Distribution
The transport and distribution of Benzofuro[3,2-D]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
Benzofuro[3,2-D]pyrimidin-4(3H)-one exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, thereby modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . Another approach includes the use of shikimic acid as a starting material, which undergoes a series of transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuro[3,2-D]pyrimidin-4(3H)-one compounds.
Scientific Research Applications
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one has several scientific research applications:
Organic Electronics: It is used as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs), where it helps achieve high external quantum efficiency and low efficiency roll-off.
Medicinal Chemistry: Derivatives of this compound have shown potential as inhibitors of enzymes like EGFR tyrosine kinase, making them candidates for anticancer drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in various advanced materials, including sensors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran but with a sulfur atom, used in anticancer agents.
Benzofuro[2,3-D]pyrimidine: Another fused ring system with different electronic properties and applications.
Uniqueness
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is unique due to its fused ring system, which imparts distinct electronic properties that are advantageous in both organic electronics and medicinal chemistry. Its ability to act as an electron-transport material and its potential as an enzyme inhibitor make it a versatile compound with diverse applications.
Properties
IUPAC Name |
3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWPSFTRGJXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345391 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39786-36-2 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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